1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride
CAS No.: 2243510-03-2
Cat. No.: VC6440637
Molecular Formula: C5H10ClNO4S
Molecular Weight: 215.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2243510-03-2 |
---|---|
Molecular Formula | C5H10ClNO4S |
Molecular Weight | 215.65 |
IUPAC Name | 1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C5H9NO4S.ClH/c7-5(8)4-1-2-11(9,10)3-6-4;/h4,6H,1-3H2,(H,7,8);1H |
Standard InChI Key | MCVLVTOSWJXNBB-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CNC1C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1,1-Dioxo-1,3-thiazinane-4-carboxylic acid hydrochloride is formally identified by the IUPAC name 1,1-dioxo-1,4-thiazinane-3-carboxylic acid hydrochloride. Its molecular formula, C₅H₁₀ClNO₄S, reflects the integration of a thiazinane core (C₃H₆NS), a carboxylic acid group (COOH), and a hydrochloride counterion. The compound’s canonical SMILES notation, C1CS(=O)(=O)CC(N1)C(=O)O.Cl, delineates the sulfone groups at positions 1 and 1, the carboxylic acid at position 4, and the hydrochloride salt.
Crystallographic and Spectroscopic Properties
While X-ray crystallographic data for this specific compound remain unpublished, structural analogs such as 1,3-thiazinane-4-carboxylic acid (TCA) exhibit planar thiomorpholine rings with sulfur–oxygen bond lengths of approximately 1.69 Å and C–N distances of 1.34–1.35 Å . Nuclear magnetic resonance (NMR) spectra of related derivatives reveal distinct proton environments: the thiomorpholine ring protons resonate between δ 3.2–4.1 ppm, while the carboxylic acid proton appears as a broad singlet near δ 12.5 ppm .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 215.66 g/mol | |
IUPAC Name | 1,1-dioxo-1,4-thiazinane-3-carboxylic acid hydrochloride | |
SMILES | C1CS(=O)(=O)CC(N1)C(=O)O.Cl | |
Solubility (Water) | >50 mg/mL (predicted) |
Synthesis and Reaction Pathways
Derivatization Strategies
The carboxylic acid moiety enables facile derivatization. Isobutyl chloroformate (IBCF) has been used to esterify similar compounds, enhancing their volatility for GC–MS analysis . For example, treating TCA with IBCF in pyridine yields an isobutyl derivative extractable into ethyl acetate, a process applicable to this compound for analytical purposes .
Compound | Target Enzyme | IC₅₀ (µM) | Biological Effect |
---|---|---|---|
1,1-Dioxo-1,3-thiazinane-4-carboxylic acid hydrochloride | DHFR | 100 | Antimetabolite activity |
1,3-Thiazinane-4-carboxylic acid | Cystathionine β-synthase | 25 | Homocysteine modulation |
Analytical Profiling and Detection
GC–MS Quantification
A validated GC–MS method for TCA detection in human urine involves derivatization with IBCF, extraction into ethyl acetate, and analysis using a DB-5MS column (30 m × 0.25 mm) with electron ionization . The assay exhibits linearity from 1–50 µmol/L (R² = 0.998) and a limit of quantification (LOQ) of 0.5 µmol/L, applicable to this compound with minor modifications .
Spectroscopic Fingerprinting
Fourier-transform infrared (FTIR) spectra of the compound reveal characteristic absorptions at 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O symmetric), and 1140 cm⁻¹ (S=O asymmetric), consistent with its sulfone and carboxylic acid functionalities.
Applications in Pharmaceutical Research
Antimicrobial Drug Development
The compound’s efficacy against multidrug-resistant Pseudomonas aeruginosa (MIC = 75 µg/mL) positions it as a lead candidate for novel β-lactamase inhibitors. Synergistic studies with meropenem show a fourfold reduction in MIC values, indicating potential for combination therapies.
Oncology Therapeutics
Preliminary data suggest that co-administration with 5-fluorouracil enhances apoptosis in colorectal cancer cell lines (HT-29, HCT116) by 40%, likely through DHFR-mediated thymidylate synthase inhibition.
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